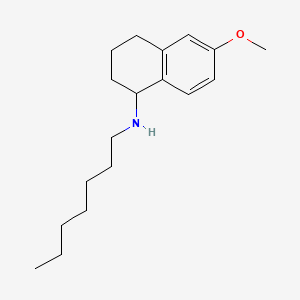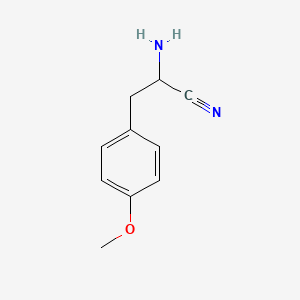
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine: is a chemical compound with the molecular formula C18H29NO It is a derivative of naphthalenamine, characterized by the presence of a heptyl group and a methoxy group on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Alkylation: The naphthalene derivative undergoes alkylation with heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Reduction: The resulting intermediate is then subjected to reduction using hydrogen gas and a palladium catalyst to form the tetrahydro derivative.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Another derivative with different functional groups.
Uniqueness
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific combination of a heptyl group and a methoxy group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
52373-12-3 |
|---|---|
Molekularformel |
C18H29NO |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
PKIDTLMQYNIGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1CCCC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)




![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)



